Guamecycline

Description

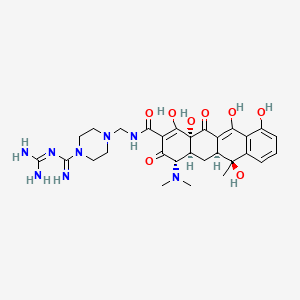

Structure

3D Structure

Properties

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N8O8/c1-28(44)13-5-4-6-16(38)17(13)21(39)18-14(28)11-15-20(35(2)3)22(40)19(24(42)29(15,45)23(18)41)25(43)33-12-36-7-9-37(10-8-36)27(32)34-26(30)31/h4-6,14-15,20,38-39,42,44-45H,7-12H2,1-3H3,(H,33,43)(H5,30,31,32,34)/t14-,15-,20-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMUIRDLAWWMCQ-AQFAATAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13040-98-7 (di-hydrochloride) | |

| Record name | Guamecycline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301043159 | |

| Record name | Guamecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16545-11-2 | |

| Record name | Guamecycline [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guamecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guamecycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAMECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NQR4R6G3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Guamecycline in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guamecycline is a broad-spectrum antibiotic belonging to the tetracycline class. Like other tetracyclines, its primary mechanism of action is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect. This technical guide provides a detailed overview of the molecular interactions and cellular consequences of this compound's activity in bacteria. The information presented is intended to support research and development efforts in the field of antibacterial drug discovery.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The process is characterized by the following key steps:

-

Entry into the Bacterial Cell: this compound passively diffuses through porin channels in the outer membrane of Gram-negative bacteria and is actively transported across the inner cytoplasmic membrane. This accumulation within the cytoplasm is crucial for its efficacy.

-

Binding to the 30S Ribosomal Subunit: Once inside the bacterium, this compound binds reversibly to the 30S ribosomal subunit.[1][2] This binding occurs at a primary binding site, sterically hindering the proper functioning of the ribosome.

-

Interference with Aminoacyl-tRNA Binding: The binding of this compound to the 30S subunit physically blocks the acceptor (A) site of the ribosome. This prevents the attachment of aminoacyl-transfer RNA (aminoacyl-tRNA), which carries the next amino acid to be added to the growing polypeptide chain.[2]

-

Halting Peptide Elongation: By preventing the binding of aminoacyl-tRNA to the A site, this compound effectively halts the elongation phase of protein synthesis. This disruption prevents the formation of essential proteins required for bacterial growth and replication.[2]

This targeted inhibition of protein synthesis is the cornerstone of this compound's bacteriostatic activity, meaning it inhibits bacterial growth rather than directly killing the cells.

Signaling Pathway of this compound's Action

The following diagram illustrates the core mechanism of action of this compound at the bacterial ribosome.

References

Guamecycline: A Technical Whitepaper on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guamecycline is a semisynthetic, broad-spectrum antibiotic belonging to the tetracycline class. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and pharmacological characteristics. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed information on its mechanism of action, antibacterial spectrum, and relevant experimental methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and presents generalized protocols and data representative of the tetracycline class to facilitate further research and understanding.

Chemical Identity and Structure

This compound, a derivative of tetracycline, is chemically designated as (4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide.[1] It is often used in its dihydrochloride salt form.

Table 1: Chemical Identifiers of this compound and its Dihydrochloride Salt

| Identifier | This compound | This compound Dihydrochloride |

| IUPAC Name | (4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide[1] | (4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrochloride[1] |

| CAS Number | 16545-11-2[2][3] | 13040-98-7[1][3] |

| Molecular Formula | C29H38N8O8[2][4] | C29H40Cl2N8O8[1] |

| Molecular Weight | 626.66 g/mol [2][4] | 699.6 g/mol [1] |

| Synonyms | Tetrabiguanide, Xanthomycin, Xantomicina[3][5] | This compound HCl, Xanthocycline[6] |

| InChI Key | DIRJDIBCAHCCFL-AQFAATAFSA-N[4] | YWILDZMVBIMXID-KGHBUBBXSA-N[6] |

| Canonical SMILES | C[C@]1(C2=CC=CC(=C2C(=O)C3=C(C4(C(C(C31)O)C(C(=C(C4=O)C(=O)NCN5CCN(CC5)C(=N)NC(=N)N)O)N(C)C)O)O)O)O[2] | C[C@]1(C2=CC=CC(=C2C(=O)C3=C(C4(C(C(C31)O)C(C(=C(C4=O)C(=O)NCN5CCN(CC5)C(=N)NC(=N)N)O)N(C)C)O)O)O)O.Cl.Cl[6] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value (Computed) | Reference |

| logP (Octanol-Water Partition Coefficient) | -3.64 | [8] |

| Topological Polar Surface Area (TPSA) | 259.86 Ų | [8] |

| Hydrogen Bond Donors | 10 | [8] |

| Hydrogen Bond Acceptors | 16 | [8] |

| Rotatable Bonds | 4 | [8] |

| pKa (Strongest Acidic) | 3.72 | [8] |

| pKa (Strongest Basic) | 13.73 | [8] |

Pharmacology and Mechanism of Action

This compound is classified as a tetracycline antibiotic.[9] Its mechanism of action is consistent with other members of this class, involving the inhibition of bacterial protein synthesis.[4]

Mechanism of Action

This compound exerts its bacteriostatic effect by reversibly binding to the 30S ribosomal subunit in bacteria.[4] This binding event physically blocks the docking of aminoacyl-tRNA to the acceptor (A) site of the mRNA-ribosome complex.[4] Consequently, the addition of new amino acids to the nascent peptide chain is halted, leading to an effective cessation of protein synthesis and inhibition of bacterial growth.[4]

Notably, this compound has been reported to be effective against some bacteria that have developed resistance to older tetracyclines, potentially by evading common resistance mechanisms such as efflux pumps and ribosomal protection proteins.[4]

Antibacterial Spectrum

This compound is a broad-spectrum antibiotic indicated for various bacterial infections, including those of the respiratory tract and skin.[4] Its antibacterial spectrum is reported to be similar to that of tetracycline.[6][10] While specific MIC (Minimum Inhibitory Concentration) data for this compound is not widely published, Table 3 provides representative MIC values for the closely related antibiotic, doxycycline, to illustrate the typical spectrum of activity for this class against common pathogens.

Table 3: Representative Antibacterial Spectrum (Doxycycline MIC Data)

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Enterobacter cloacae | 2 | 8 |

| Klebsiella oxytoca | 4 | 8 |

| Staphylococcus aureus (MSSA) | ≤0.5 | 1 |

| Staphylococcus aureus (MRSA) | ≤0.5 | 2 |

| Streptococcus pneumoniae | ≤0.25 | ≤0.25 |

| Haemophilus influenzae | 1 | 2 |

| Data is representative for doxycycline and is intended for illustrative purposes. Actual MIC values for this compound may vary.[11] |

Experimental Protocols

Detailed, validated experimental protocols specific to this compound are not extensively available. Therefore, this section provides established, generalized methodologies for the synthesis, purification, and biological evaluation of tetracycline-class antibiotics.

General Synthesis of Tetracycline Analogs

The synthesis of tetracycline derivatives often involves complex, multi-step chemical reactions. A common strategy is the Michael-Claisen cyclization, which constructs the core tetracyclic ring system.

Protocol: Michael-Claisen Cyclization for Tetracycline Core Synthesis

-

Preparation of Reactants: Prepare the A-ring enone and the D-ring precursor with appropriate protecting groups.

-

Deprotonation: Dissolve the D-ring precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cool to -78°C. Add a strong base, such as lithium hexamethyldisilazide (LHMDS), dropwise to generate the corresponding anion.

-

Cyclization: Slowly add a solution of the A-ring enone to the reaction mixture. Allow the reaction to proceed at low temperature for several hours until completion, monitored by an appropriate technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification of Core Structure: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

-

Deprotection and Final Modification: Remove the protecting groups under appropriate conditions (e.g., acidic treatment for Boc groups, hydrogenolysis for benzyl groups) to yield the tetracycline core. Subsequent chemical modifications can be performed to introduce the desired side chains.[3]

General Purification Protocol for Tetracyclines

Tetracyclines are sensitive to pH, light, and heat, which can lead to epimerization and degradation.[12] Purification requires careful control of these conditions. Reverse-phase HPLC is a common method for achieving high purity.

Protocol: Preparative Reverse-Phase HPLC Purification

-

Sample Preparation: Dissolve the crude this compound product in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape.

-

Chromatographic Conditions:

-

Column: Use a preparative C18 reverse-phase column.

-

Mobile Phase A: Deionized water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Develop a linear gradient from a low to a high percentage of Mobile Phase B over a suitable time frame (e.g., 5% to 95% B over 30 minutes) to elute the target compound and separate it from impurities.

-

Flow Rate: Adjust the flow rate according to the column dimensions.

-

Detection: Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 350 nm).

-

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound salt as a solid powder.[13]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a standard procedure.[2]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform a series of two-fold serial dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[2]

-

Signaling Pathways and Future Directions

The primary signaling pathway affected by this compound is the bacterial protein synthesis machinery via its interaction with the 30S ribosome. There is currently no substantial evidence in the literature to suggest that this compound or other tetracyclines directly modulate other specific host or bacterial signaling pathways, such as MAPK or mTOR pathways, as their primary mechanism of antibacterial action.[14][15]

Future research could focus on several key areas:

-

Elucidation of Resistance Evasion: Investigating the precise structural and molecular basis for how this compound overcomes common tetracycline resistance mechanisms.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Detailed studies to optimize dosing regimens for various types of infections.

-

Quantitative Spectrum Analysis: Comprehensive testing of this compound against a broad and contemporary panel of clinical isolates, including multidrug-resistant strains, to precisely define its spectrum of activity.

Conclusion

This compound is a tetracycline antibiotic with a well-established mechanism of action centered on the inhibition of bacterial protein synthesis. While it represents an interesting compound within its class, a notable scarcity of modern, detailed experimental data in the public domain presents a challenge for a full technical assessment. This guide has synthesized the available chemical and pharmacological information and provided standardized, representative protocols to serve as a foundation for future research and development efforts involving this compound and related tetracycline derivatives. The generation of new, robust experimental data is crucial for fully understanding its therapeutic potential in the current landscape of antimicrobial resistance.

References

- 1. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. Physicochemical Properties Predict Retention of Antibiotics in Water-in-Oil Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound dihydrochloride | C29H40Cl2N8O8 | CID 54710993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. The synthesis and antibacterial activity of doxycycline neoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular and Phenotypic Evaluation of Antibiotic Resistance in Enteric Rods Isolated from the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20080214869A1 - Processes for purification of tigecycline - Google Patents [patents.google.com]

- 13. WO2006130431A1 - Methods of purifying tigecycline - Google Patents [patents.google.com]

- 14. Cellular signaling impacts upon GABAergic cortical interneuron development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Cellular signaling impacts upon GABAergic cortical interneuron development [frontiersin.org]

Guamecycline Hydrochloride: An In-depth Technical Guide to Solubility and Stability

Disclaimer: As of November 2025, publicly available experimental data on the specific solubility and stability of guamecycline hydrochloride is limited. This guide provides a framework based on established methodologies for tetracycline antibiotics and general principles of pharmaceutical analysis. The experimental protocols and data tables presented herein are illustrative templates and should be adapted based on experimentally determined results for this compound hydrochloride.

Introduction

This compound hydrochloride is a semisynthetic tetracycline antibiotic.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is critical for the development of safe, effective, and stable dosage forms. This technical guide outlines the core principles and experimental approaches for characterizing the solubility and stability profile of this compound hydrochloride, in accordance with international regulatory standards.[2][3][4]

Chemical Structure and Properties:

-

Chemical Name: (4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrochloride[5]

-

Molecular Formula: C₂₉H₃₈N₈O₈ · 2HCl[6]

-

Molecular Weight: 699.58 g/mol [6]

Solubility Profile

The solubility of an API is a key determinant of its dissolution rate and bioavailability. The following sections outline the protocols to determine the solubility of this compound hydrochloride in various media.

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium solubility of this compound hydrochloride should be determined using the shake-flask method.

-

Preparation of Solutions: Prepare saturated solutions of this compound hydrochloride in various solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4, ethanol, methanol, acetone).[7]

-

Equilibration: Add an excess amount of this compound hydrochloride to each solvent in a sealed container. Agitate the containers at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, allow the suspensions to settle. Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE). Analyze the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

Data Presentation: Solubility of this compound Hydrochloride

The following tables are templates for presenting the experimentally determined solubility data.

Table 1: Solubility of this compound Hydrochloride in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) |

| Water | Data to be determined |

| 0.1 N HCl | Data to be determined |

| Phosphate Buffer (pH 7.4) | Data to be determined |

| Methanol | Data to be determined |

| Ethanol | Data to be determined |

| Acetone | Data to be determined |

| Acetonitrile | Data to be determined |

Table 2: pH-Solubility Profile of this compound Hydrochloride in Aqueous Buffers at 25 °C

| pH | Solubility (mg/mL) |

| 1.2 | Data to be determined |

| 2.0 | Data to be determined |

| 4.5 | Data to be determined |

| 6.8 | Data to be determined |

| 7.4 | Data to be determined |

| 9.0 | Data to be determined |

Stability Profile

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2]

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[2][9]

-

Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 N HCl and reflux for a specified period (e.g., 2 hours at 80 °C). Neutralize the solution before analysis.[8]

-

Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 N NaOH and reflux for a specified period (e.g., 2 hours at 80 °C). Neutralize the solution before analysis.[8]

-

Oxidative Degradation: Treat a solution of this compound hydrochloride with 3% hydrogen peroxide at room temperature for a specified period (e.g., 2 hours).[8]

-

Thermal Degradation: Expose solid this compound hydrochloride to dry heat (e.g., 60 °C) for a specified period (e.g., 6 hours).[8]

-

Photolytic Degradation: Expose solid this compound hydrochloride to UV light (e.g., 254 nm) for a specified period (e.g., 6 hours).[8]

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.[8]

Data Presentation: Summary of Forced Degradation Studies

Table 3: Summary of Forced Degradation of this compound Hydrochloride

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 N HCl | TBD | TBD | TBD | TBD |

| Base Hydrolysis | 0.1 N NaOH | TBD | TBD | TBD | TBD |

| Oxidation | 3% H₂O₂ | TBD | TBD | TBD | TBD |

| Thermal (Solid) | Dry Heat | TBD | TBD | TBD | TBD |

| Photolytic (Solid) | UV Light (254 nm) | TBD | TBD | TBD | TBD |

| TBD: To Be Determined experimentally. |

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols and a hypothetical degradation pathway for a tetracycline-class antibiotic.

Caption: General workflow for solubility and forced degradation studies.

Caption: Hypothetical degradation pathway for a tetracycline compound.

Conclusion

The solubility and stability of this compound hydrochloride are critical quality attributes that must be thoroughly investigated to ensure the development of a robust and safe pharmaceutical product. This guide provides a comprehensive framework for conducting these essential studies. The generation of specific experimental data for this compound hydrochloride, following the outlined protocols, will enable researchers and drug development professionals to formulate a stable and effective dosage form.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. database.ich.org [database.ich.org]

- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. This compound dihydrochloride | C29H40Cl2N8O8 | CID 54710993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpp.com [ijrpp.com]

Guamecycline: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Guamecycline is a semisynthetic tetracycline antibiotic. It is structurally related to other tetracyclines and shares their broad-spectrum antibacterial activity. This guide provides a comprehensive overview of this compound, its synonyms, mechanism of action, and available scientific data. It is intended for researchers, scientists, and drug development professionals interested in this compound.

Synonyms and Chemical Identity

This compound is known by several synonyms in scientific literature and commercial products. A clear understanding of these names is crucial for comprehensive literature searches and unambiguous identification of the compound.

| Type | Name |

| International Nonproprietary Name (INN) | This compound |

| Chemical Name (CAS) | [4S-(4α,4aα,5aα,6β,12aα)]-N-[[4-[[(Aminoiminomethyl)amino]iminomethyl]-1-piperazinyl]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide |

| IUPAC Name | (4S,4aS,5aS,6S,12aS)-N-((4-(N-carbamimidoylcarbamimidoyl)piperazin-1-yl)methyl)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide |

| CAS Registry Number | 16545-11-2 |

| Synonyms | Guamecyclinum, Tetrabiguanide, Xanthomycin, Xanthomycin A, Xantomicina |

| Brand Names | Terratrex, Xantociclina |

| Code Name | NSC-118695 |

Mechanism of Action

Antibacterial Activity

Like other tetracyclines, this compound's primary mechanism of antibacterial action is the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the addition of amino acids to the growing peptide chain, leading to the cessation of protein synthesis and thereby inhibiting bacterial growth. Some evidence suggests that this compound may be able to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.

Figure 1: Antibacterial mechanism of this compound.

Antitumor Activity and DNA Damage

Interestingly, research on Xanthomycin A, a synonym for this compound, has revealed potential antitumor properties. Studies have shown that it can induce DNA strand scission.[1] This activity is notably observed in the presence of a reducing agent like dithiothreitol (DTT).[1] The proposed mechanism involves the generation of reactive oxygen species (ROS) that lead to DNA damage. This suggests a potential for this compound in anticancer research, distinct from its antibacterial role.

Figure 2: Proposed antitumor mechanism of this compound.

Quantitative Data

Table 1: In Vitro Activity of Doxycycline against Gram-Positive Bacteria

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | ≤0.12 - >32 | 0.5 | 4 |

| Streptococcus pneumoniae | ≤0.06 - 16 | 0.12 | 2 |

| Enterococcus faecalis | 0.25 - >32 | 8 | 32 |

Table 2: In Vitro Activity of Doxycycline against Gram-Negative Bacteria

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.5 - >32 | 2 | 16 |

| Klebsiella pneumoniae | ≤0.5 - >32 | 4 | 32 |

| Haemophilus influenzae | ≤0.25 - 4 | 0.5 | 1 |

Table 3: In Vitro Activity of Tigecycline against Gram-Positive Bacteria

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MRSA) | ≤0.06 - 2 | 0.25 | 0.5 |

| Streptococcus pneumoniae (Penicillin-resistant) | ≤0.03 - 0.25 | 0.06 | 0.12 |

| Enterococcus faecium (Vancomycin-resistant) | ≤0.03 - 0.5 | 0.12 | 0.25 |

Table 4: In Vitro Activity of Tigecycline against Gram-Negative Bacteria

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli (ESBL-positive) | ≤0.06 - 4 | 0.5 | 1 |

| Klebsiella pneumoniae (ESBL-positive) | ≤0.12 - 8 | 1 | 2 |

| Acinetobacter baumannii | ≤0.06 - 16 | 1 | 4 |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, the following sections provide generalized methodologies for the synthesis and HPLC analysis of tetracycline antibiotics, which can be adapted for this compound by researchers with expertise in medicinal chemistry and analytical sciences.

General Synthesis of Tetracycline Analogs

The synthesis of tetracycline analogs is a complex multi-step process. A common strategy involves the construction of the tetracyclic ring system through a series of condensation and cyclization reactions. A generalized workflow is presented below.

Figure 3: General workflow for the synthesis of tetracycline analogs.

A key step is often a Michael-Dieckmann or similar condensation reaction to form the core ring structure. Subsequent steps involve the introduction and modification of functional groups at various positions on the tetracycline scaffold to achieve the desired chemical entity. Purification is typically performed using chromatographic techniques such as column chromatography or preparative HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

A general reversed-phase HPLC method can be developed for the analysis of this compound. The following is a template protocol that would require optimization and validation for specific applications.

Objective: To determine the purity and concentration of this compound in a sample.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure elution of the analyte and any impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the UV-Vis spectrum of this compound (typically in the range of 250-380 nm for tetracyclines).

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases). Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Analysis: Identify the this compound peak based on its retention time compared to the reference standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Validation Parameters: The method should be validated according to ICH guidelines, including an assessment of:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

Conclusion

This compound is a tetracycline antibiotic with a well-established mechanism of action against bacterial protein synthesis. Its synonym, Xanthomycin A, has also demonstrated potential antitumor activity through the induction of DNA damage. While specific quantitative antimicrobial data for this compound is limited in the public domain, comparative data from closely related tetracyclines suggest a broad spectrum of activity. The provided general protocols for synthesis and analysis can serve as a foundation for researchers to develop specific methods for this compound. Further research is warranted to fully elucidate the antimicrobial spectrum and therapeutic potential of this compound.

References

Guamecycline: An In-depth Technical Guide on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guamecycline is a tetracycline-class antibiotic characterized by its broad-spectrum antibacterial activity. As a derivative of the tetracycline scaffold, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in a wide range of Gram-positive and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including its mechanism of action, methodologies for its evaluation, and comparative data where available. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document will leverage data from closely related and well-studied tetracyclines, such as tigecycline, to provide a representative understanding of its expected activity.

Mechanism of Action

The primary mechanism of action for this compound, consistent with other tetracycline antibiotics, is the inhibition of bacterial protein synthesis. This is achieved through the reversible binding to the 30S ribosomal subunit.[2][3] By binding to the 30S subunit, tetracyclines block the docking of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[3][4] This action effectively prevents the elongation of the polypeptide chain, thereby halting bacterial growth.[5] Some evidence also suggests a secondary interaction with the 50S ribosomal subunit and an ability to alter the cytoplasmic membrane, leading to the leakage of intracellular components.[2]

Mechanism of Action of this compound.

Antibacterial Spectrum of Activity: Quantitative Data

Table 1: In Vitro Activity of Tigecycline against Gram-Positive Aerobes

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 223 | 0.12 | 0.25 | ≤0.06 - 1 |

| Staphylococcus aureus (Methicillin-resistant) | - | 0.25 | - | - |

| Streptococcus pneumoniae (Penicillin-susceptible) | 98 | ≤0.25 | 1 | ≤0.06 - 2 |

| Streptococcus pneumoniae (Penicillin-resistant) | - | 0.03 | - | - |

| Enterococcus faecalis (Vancomycin-susceptible) | 104 | 0.06 | 0.12 | ≤0.03 - 0.5 |

| Enterococcus faecium (Vancomycin-resistant) | - | 0.12 | 0.25 | - |

Data compiled from studies on tigecycline (GAR-936).[6][7]

Table 2: In Vitro Activity of Tigecycline against Gram-Negative Aerobes

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 220 | 0.12 | 0.25 | ≤0.06 - 4 |

| Klebsiella pneumoniae | 220 | 0.5 | 1 | ≤0.12 - 8 |

| Enterobacter cloacae | 205 | 0.5 | 1 | ≤0.12 - 4 |

| Acinetobacter baumannii | 132 | 0.5 | 1 | ≤0.12 - 4 |

| Haemophilus influenzae | 96 | 0.25 | 0.5 | ≤0.12 - 1 |

| Stenotrophomonas maltophilia | - | - | 4 | - |

Data compiled from studies on tigecycline (GAR-936).[6][7]

Experimental Protocols for Determining Antibacterial Spectrum

The antibacterial spectrum of activity for a compound like this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The standard methods for MIC determination are broth microdilution and agar dilution, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible growth of the microorganism.[11][12]

Detailed Methodology:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to twice the highest concentration to be tested.

-

Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the antibiotic are made using CAMHB to achieve the desired concentration range.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

-

Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Agar Dilution Method

In the agar dilution method, the antibiotic is incorporated into molten agar at various concentrations, which is then poured into petri dishes. A standardized bacterial suspension is then spotted onto the surface of the agar plates. The MIC is the lowest antibiotic concentration that prevents the growth of the bacterial colonies.[13][14][15]

Detailed Methodology:

-

Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton agar (MHA) before it solidifies.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: The surface of each agar plate is inoculated with a standardized spot of the bacterial suspension (approximately 1-2 µL), delivering about 10^4 CFU per spot. Multiple strains can be tested on a single plate.

-

Incubation: The plates are incubated at 35°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the inoculation spot.

Workflow for MIC Determination.

Conclusion

This compound is a promising broad-spectrum antibiotic belonging to the tetracycline class. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, allows for activity against a wide range of Gram-positive and Gram-negative pathogens. While specific quantitative susceptibility data for this compound is limited, the extensive data available for structurally and functionally similar compounds like tigecycline provide a strong basis for understanding its potential clinical utility. The standardized methodologies of broth microdilution and agar dilution are essential for the precise determination of its antibacterial spectrum and will be crucial for its further development and clinical application. Future research should focus on generating and publishing comprehensive in vitro susceptibility data for this compound against a diverse panel of contemporary clinical isolates to fully elucidate its spectrum of activity.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiology - Action of tetracycline on 30s ribosomal subunits - Biology Stack Exchange [biology.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. Antimicrobial activity and spectrum of the new glycylcycline, GAR-936 tested against 1,203 recent clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative in vitro activity of tigecycline against aerobic and facultative isolates recovered from hospitalized patients: an Argentinean multicenter study [pubmed.ncbi.nlm.nih.gov]

- 8. iacld.com [iacld.com]

- 9. goums.ac.ir [goums.ac.ir]

- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 11. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Agar dilution - Wikipedia [en.wikipedia.org]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. youtube.com [youtube.com]

In Vitro Efficacy of Guamecycline and the Tetracycline Class Against Gram-Positive Bacteria: A Technical Guide

Disclaimer: This document provides a technical overview of the in vitro efficacy of the tetracycline class of antibiotics against gram-positive bacteria. Despite extensive searches, specific quantitative in vitro efficacy data for Guamecycline against common gram-positive pathogens was not publicly available. Therefore, this guide utilizes data from other tetracyclines, such as doxycycline, minocycline, and tigecycline, as representative examples of the potential activity of this class. It is explicitly stated that the antibacterial spectrum and activity of this compound are reported to be the same as Tetracycline, though comparative quantitative data is lacking in the available literature.[1][2]

Introduction to this compound and the Tetracycline Class

This compound is a semisynthetic tetracycline antibiotic.[1][2] The tetracycline class of antibiotics are broad-spectrum agents that have been in clinical use for decades. They are characterized by a four-ring hydronaphthacene backbone and are effective against a wide range of gram-positive and gram-negative bacteria, as well as atypical pathogens. The development of newer generation tetracyclines, such as tigecycline, has been crucial in combating emerging antibiotic resistance.[3][4]

Mechanism of Action

Tetracyclines, including presumably this compound, exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit of susceptible bacteria, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing peptide chain, thereby arresting protein synthesis and inhibiting bacterial growth.[5] Newer glycylcyclines, like tigecycline, are designed to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[3]

Caption: Mechanism of action of tetracyclines.

In Vitro Efficacy Data

As specific data for this compound is unavailable, the following tables summarize the in vitro activity (Minimum Inhibitory Concentration - MIC) of other tetracyclines against key gram-positive pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Staphylococcus aureus

Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), is a major cause of infections. Tigecycline, a newer generation tetracycline, has demonstrated potent activity against both methicillin-susceptible (S. aureus - MSSA) and MRSA strains.

| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Tigecycline | S. aureus (MSSA) | 0.25 | 0.5 |

| Tigecycline | S. aureus (MRSA) | 0.25 | 0.5 |

| Data sourced from a study on 3498 recent isolates of Staphylococcus aureus.[6] |

Streptococcus species

Streptococci are a diverse group of gram-positive bacteria responsible for a variety of diseases.

| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Doxycycline | Streptococcus pneumoniae | ≤0.06 | 2 |

| Tigecycline | Streptococcus pneumoniae | ≤0.06 | 0.12 |

| Tigecycline | Viridans group streptococci | ≤0.06 | ≤0.06 |

| Data for S. pneumoniae from a surveillance study and for Viridans group streptococci from a study on bacteremic isolates.[7][8] |

Enterococcus species

Enterococci, particularly vancomycin-resistant enterococci (VRE), pose a significant therapeutic challenge.

| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Tigecycline | Enterococcus faecalis (VSE) | 0.06 | 0.12 |

| Tigecycline | Enterococcus faecium (VRE) | 0.06 | 0.12 |

| VSE: Vancomycin-Susceptible Enterococci; VRE: Vancomycin-Resistant Enterococci. Data from a global surveillance study.[9] |

Experimental Protocols

The determination of in vitro efficacy of antibiotics is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented are generally determined using one of the following methods:

-

Broth Microdilution: This is a common method where a standardized bacterial inoculum is added to wells of a microtiter plate containing serial twofold dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth after incubation.[10]

-

Agar Dilution: In this method, the antibiotic is incorporated into an agar medium in a series of concentrations. The surface of the agar is then inoculated with a standardized suspension of the test organism. The MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.

-

Gradient Diffusion (Etest®): This method involves a plastic strip impregnated with a predefined gradient of antibiotic concentrations. The strip is placed on an inoculated agar plate, and after incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the strip.

Caption: General workflow for MIC determination by broth microdilution.

Conclusion

References

- 1. This compound|CAS 16545-11-2|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tigecycline for the treatment of infections due to resistant Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. In Vitro Activities of the Glycylcycline GAR-936 against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of tigecycline (GAR-936) tested against 3498 recent isolates of Staphylococcus aureus recovered from nosocomial and community-acquired infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility among Gram-Positive Organisms Collected from Pediatric Patients Globally between 2004 and 2011: Results from the Tigecycline Evaluation and Surveillance Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tigecycline (GAR-936) activity against Streptococcus gallolyticus (bovis) and viridans group streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility among Gram-positive and Gram-negative organisms collected from the Latin American region between 2004 and 2015 as part of the Tigecycline Evaluation and Surveillance Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]

In Vitro Efficacy of Guamecycline Against Gram-Negative Bacteria: A Technical Guide

Disclaimer: As of late 2025, publicly available data on the in vitro efficacy of a specific compound named "Guamecycline" against gram-negative bacteria is not available in peer-reviewed scientific literature. This guide has been constructed to provide a framework for assessing the in vitro efficacy of a novel tetracycline antibiotic, using data from other advanced-generation tetracyclines, such as tigecycline, as representative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of multidrug-resistant (MDR) gram-negative bacteria poses a significant threat to global public health. The development of novel antibiotics with activity against these challenging pathogens is a critical area of research. This compound is described as an emerging, novel tetracycline derivative.[1] The tetracycline class of antibiotics has been a cornerstone of antibacterial therapy for decades, and newer generations of these compounds have been engineered to overcome common resistance mechanisms.[2]

This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro efficacy of a new tetracycline compound, exemplified by this compound, against clinically relevant gram-negative bacteria. It also presents a framework for understanding its mechanism of action and potential resistance pathways.

Mechanism of Action

This compound, as a tetracycline derivative, is presumed to exert its antibacterial effect by inhibiting protein synthesis.[1] This mechanism involves the reversible binding to the 30S ribosomal subunit, which in turn blocks the entry of aminoacyl-tRNA into the A site of the ribosome. This action prevents the incorporation of amino acids into the growing peptide chain, leading to a bacteriostatic effect.[2][3] Advanced tetracyclines are designed to evade common resistance mechanisms like efflux pumps and ribosomal protection proteins, which can confer resistance to older tetracyclines.[1][3]

Caption: Mechanism of action of this compound.

In Vitro Efficacy Data

The primary metric for the in vitro efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize representative MIC data for advanced tetracyclines against a panel of common gram-negative pathogens. This data is sourced from large-scale surveillance studies, such as the Tigecycline Evaluation and Surveillance Trial (T.E.S.T.).[4][5][6][7]

Table 1: Representative MIC Data for Advanced Tetracyclines against Enterobacteriaceae

| Organism (n) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |

| Escherichia coli | Tigecycline | ≤0.5 | 1 | >95% |

| Klebsiella pneumoniae | Tigecycline | 1 | 2 | >90% |

| Enterobacter cloacae | Tigecycline | ≤0.5 | 1 | >95% |

| Serratia marcescens | Tigecycline | ≤1 | 2 | >95% |

Data is representative of published surveillance studies for tigecycline.[5][6]

Table 2: Representative MIC Data for Advanced Tetracyclines against Non-Fermenting Gram-Negative Bacilli

| Organism (n) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |

| Acinetobacter baumannii | Tigecycline | 0.5 | 2 | ~95% (based on MIC≤2µg/mL) |

| Pseudomonas aeruginosa | Tigecycline | 8 | 16 | Not susceptible |

Data is representative of published surveillance studies for tigecycline.[4][7] Note: Tigecycline generally shows poor in vitro activity against Pseudomonas aeruginosa.

Experimental Protocols

Standardized methods are crucial for obtaining reliable and reproducible MIC data. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing.

Broth Microdilution Method

This is the reference method for determining MICs.

-

Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Caption: Broth microdilution workflow.

Agar Dilution Method

This method is useful for testing multiple isolates against a single antibiotic.

-

Plate Preparation: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound.

-

Inoculum Preparation: Bacterial suspensions are prepared and standardized to a concentration of 1 x 10⁷ CFU/mL.

-

Inoculation: A standardized volume of each bacterial suspension is spot-inoculated onto the surface of each agar plate.

-

Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Disk Diffusion Method

This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic.

-

Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.

-

Disk Application: A paper disk impregnated with a specified amount of this compound is placed on the agar surface.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated to interpretive categories (S/I/R) based on CLSI-defined breakpoints.

Mechanisms of Resistance in Gram-Negative Bacteria

Gram-negative bacteria can develop resistance to tetracyclines through several mechanisms. Understanding these is crucial for the development and positioning of new drugs like this compound.

-

Efflux Pumps: These are membrane proteins that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. The Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in E. coli, are major contributors to tetracycline resistance.[3]

-

Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume. The tet(M) and tet(O) genes are common examples.[3]

-

Enzymatic Inactivation: This is a less common mechanism for tetracyclines but involves chemical modification of the antibiotic, rendering it inactive.

-

Target Site Mutations: Mutations in the 16S rRNA component of the 30S ribosomal subunit can reduce the binding affinity of tetracyclines.

Caption: Key resistance mechanisms to tetracyclines.

Conclusion

While specific data for this compound is not yet in the public domain, the framework provided in this guide outlines the essential in vitro studies required to characterize its activity against gram-negative bacteria. By leveraging established protocols for antimicrobial susceptibility testing and understanding the known mechanisms of action and resistance within the tetracycline class, researchers can effectively evaluate the potential of this compound as a new therapeutic agent in the fight against multidrug-resistant pathogens. The generation of robust MIC data against a diverse panel of clinical isolates will be the critical next step in its development pathway.

References

- 1. Recent developments in tetracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The tigecycline resistance mechanisms in Gram-negative bacilli [frontiersin.org]

- 4. Antimicrobial susceptibility among gram-negative isolates collected in the USA between 2005 and 2011 as part of the Tigecycline Evaluation and Surveillance Trial (T.E.S.T.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Update on antimicrobial susceptibility rates among gram-negative and gram-positive organisms in the United States: results from the Tigecycline Evaluation and Surveillance Trial (TEST) 2005 to 2007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Susceptibility of important Gram-negative pathogens to tigecycline and other antibiotics in Latin America between 2004 and 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility among gram-negative isolates collected from intensive care units in North America, Europe, the Asia-Pacific Rim, Latin America, the Middle East, and Africa between 2004 and 2009 as part of the Tigecycline Evaluation and Surveillance Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Guamecycline vs. Other Tetracyclines: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comparative overview of guamecycline and other tetracycline antibiotics, with a focus on available clinical data, potential mechanisms of action, and the experimental methodologies relevant to their study. While direct, extensive comparative data for this compound against newer tetracyclines like doxycycline and minocycline is limited in publicly available literature, this document synthesizes the existing information to provide a foundational understanding for research and development professionals. The guide includes a summary of a key clinical trial, standardized experimental protocols, and visualizations of relevant biological and experimental pathways.

Introduction

Tetracyclines are a broad-spectrum class of antibiotics that function by inhibiting protein synthesis in bacteria.[1] This family of drugs has evolved over several generations, from the naturally occurring tetracycline to semi-synthetic derivatives like doxycycline and minocycline, and newer agents such as tigecycline.[2] this compound is a semi-synthetic tetracycline derivative that has been investigated for its clinical efficacy, particularly in respiratory tract infections.[3][4] This guide aims to provide a detailed technical comparison of this compound with other tetracyclines, leveraging available data and outlining standard experimental procedures for their evaluation.

Chemical Structures and Mechanism of Action

Tetracyclines share a common four-ring naphthacene carboxamide core. This compound, specifically, is N-((4-(amidinoamidino)-1-piperazinyl)methyl)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide.[5]

The primary mechanism of action for all tetracyclines involves binding to the 30S ribosomal subunit of bacteria, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This action effectively prevents the addition of amino acids to the growing peptide chain, leading to the inhibition of protein synthesis and a bacteriostatic effect.

Comparative Clinical Data: this compound vs. Tetracycline

A key double-blind clinical trial provides the most direct comparison available between this compound and tetracycline hydrochloride in the treatment of acute exacerbations of chronic bronchitis.[3]

Efficacy

The study demonstrated that this compound led to a significantly faster clearing of sputum compared to tetracycline.[3]

| Parameter | This compound | Tetracycline HCl |

| Mean Days for Sputum Clearing | 4.8 | 6.3 |

| Treatment Regimen | 300 mg every 6 hours | 207 mg every 6 hours |

| Data from a clinical trial in patients with acute exacerbations of chronic bronchitis.[3] |

Safety and Tolerability

This compound was associated with a notably lower incidence of side effects compared to tetracycline in the same study.[3]

| Parameter | This compound | Tetracycline HCl |

| Incidence of Side Effects | 4% | 33% |

| Data from a clinical trial in patients with acute exacerbations of chronic bronchitis.[3] |

Common side effects associated with tetracyclines, in general, include gastrointestinal issues such as nausea, vomiting, and diarrhea, as well as photosensitivity.[6][7] More severe, though rarer, adverse effects can include hepatotoxicity and intracranial hypertension.[2][6]

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not extensively available in the public domain. For other tetracyclines, pharmacokinetic profiles vary, influencing their clinical applications.[8]

| Tetracycline | Oral Bioavailability | Half-life (hours) | Primary Elimination Route |

| Tetracycline | ~60-80% | 6-12 | Renal |

| Doxycycline | ~90-100% | 15-25 | Renal and Fecal |

| Minocycline | ~95-100% | 11-22 | Hepatic |

| This table presents generalized pharmacokinetic parameters for common tetracyclines. Specific values can vary between studies and patient populations.[2][8] |

In Vitro Antibacterial Activity

| Organism | Tetracycline (MIC90, µg/mL) | Doxycycline (MIC90, µg/mL) | Minocycline (MIC90, µg/mL) |

| Streptococcus pneumoniae | ≥32 | 4 | 8 |

| Haemophilus influenzae | 32 | 4 | N/A |

| Mycoplasma pneumoniae | 0.5 | 0.5 | N/A |

| MIC90 values represent the concentration at which 90% of isolates are inhibited. These values are illustrative and can vary based on geographic location and time of isolate collection.[9] |

Experimental Protocols

Detailed experimental protocols from the specific comparative study of this compound are not available. Therefore, this section outlines standardized methodologies for key experiments relevant to the evaluation of tetracyclines.

Clinical Trial Protocol for Acute Exacerbation of Chronic Bronchitis

The following is a generalized workflow for a clinical trial investigating antibiotics for respiratory tract infections, based on common practices.[10][11]

-

Patient Selection: Patients diagnosed with acute exacerbations of chronic bronchitis, characterized by increased cough and purulent sputum, are enrolled. Exclusion criteria typically include recent antibiotic use and presence of other significant respiratory diseases.[3]

-

Treatment Administration: In a double-blind study, patients are randomly assigned to receive either this compound or a comparator tetracycline in identical capsules. Dosing is administered at regular intervals for a defined period (e.g., 5-7 days).[3]

-

Assessments:

-

Sputum Analysis: Sputum samples are collected at baseline and at the end of treatment. Analysis includes macroscopic evaluation (volume, purulence) and microscopic examination for cellular components.[12][13]

-

Respiratory Function: Spirometry is performed to measure parameters such as Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1) at baseline and post-treatment.[14]

-

Clinical Evaluation: Daily records of symptoms like cough and dyspnea are maintained. Overall therapeutic effect is categorized (e.g., excellent, good, negative).[3]

-

Safety Monitoring: Patients are monitored for any adverse effects throughout the study.[3]

-

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a standard procedure.

-

Preparation of Antibiotic Solutions: A stock solution of the tetracycline is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The bacterial strain to be tested is grown in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[15]

Logical Comparison of Tetracycline Generations

The evolution of tetracyclines can be visualized based on their spectrum of activity and resistance coverage.

Conclusion

This compound has demonstrated clinical efficacy, particularly in the context of respiratory tract infections, with a favorable safety profile compared to first-generation tetracycline in at least one head-to-head trial.[3] However, a comprehensive understanding of its place among the broader class of tetracyclines is hampered by the limited availability of direct comparative studies against second-generation agents like doxycycline and minocycline. Further research, including detailed pharmacokinetic and pharmacodynamic studies, as well as broader in vitro susceptibility testing, is necessary to fully elucidate the therapeutic potential of this compound for modern clinical practice. The experimental protocols and comparative frameworks provided in this guide offer a foundation for such future investigations.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Induced Sputum as a Method for the Study of Bronchial Inflammation | Archivos de Bronconeumología [archbronconeumol.org]

- 5. Methods of Sputum and Mucus Assessment for Muco-Obstructive Lung Diseases in 2022: Time to “Unplug” from Our Daily Routine! - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. goodrx.com [goodrx.com]

- 8. Comparative efficacy of tetracyclines against isolates of Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of Oral Tetracyclines in the Treatment of Adult Patients with Community-Acquired Bacterial Pneumonia: A Literature Review on the Often-Overlooked Antibiotic Class - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Assessing time to pulmonary function benefit following antibiotic treatment of acute cystic fibrosis exacerbations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

Potential Research Applications of Guamecycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guamecycline, a semisynthetic tetracycline derivative, presents a compelling subject for research and development beyond its established antibacterial properties.[1][2] While specific data on this compound is limited, its structural similarity to other well-studied tetracyclines, such as doxycycline, minocycline, and tigecycline, provides a strong rationale for exploring its potential in non-antimicrobial applications. This guide summarizes the core mechanism of action of tetracyclines and delves into the promising research avenues for this compound in anti-inflammatory and anti-cancer therapies. The information presented herein, including quantitative data and experimental protocols, is largely based on studies of its close analogs, offering a foundational framework for future investigations into this compound's unique therapeutic potential.

Core Mechanism of Action: A Tetracycline Heritage

This compound, as a member of the tetracycline family, is presumed to share the primary antibacterial mechanism of action: the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, ultimately halting the elongation of the peptide chain.[3] This bacteriostatic action is the hallmark of the tetracycline class.[4]

However, the therapeutic potential of tetracyclines extends beyond their antibiotic effects. A growing body of evidence highlights their ability to modulate host cellular processes, particularly those involved in inflammation and cancer progression. These non-antibiotic properties are the focus of this guide.

Potential Research Application I: Anti-Inflammatory Effects

Tetracyclines, including doxycycline and minocycline, have demonstrated significant anti-inflammatory properties independent of their antimicrobial activity.[5][6] These effects are mediated through several mechanisms, making this compound a candidate for investigation in a range of inflammatory conditions.

Inhibition of Matrix Metalloproteinases (MMPs)

A key anti-inflammatory mechanism of tetracyclines is the inhibition of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[7][8] Overactivity of MMPs is implicated in various inflammatory diseases. Tetracyclines are thought to inhibit MMPs through direct chelation of the zinc ion at the enzyme's active site.[8]

Modulation of Inflammatory Signaling Pathways

Tetracyclines have been shown to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Doxycycline has been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory cytokines.[9][10][11][12]

Signaling Pathway: Doxycycline Inhibition of NF-κB Activation

References

- 1. karger.com [karger.com]

- 2. Minocycline as a prospective therapeutic agent for cancer and non-cancer diseases: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Doxycycline as an anti-inflammatory agent: updates in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrix metalloproteinase inhibition with tetracyclines for the treatment of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Doxycycline attenuates breast cancer related inflammation by decreasing plasma lysophosphatidate concentrations and inhibiting NF-κB activation | springermedizin.de [springermedizin.de]

- 11. researchgate.net [researchgate.net]

- 12. Doxycycline attenuates breast cancer related inflammation by decreasing plasma lysophosphatidate concentrations and inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effect of Guamecycline on the Bacterial 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guamecycline, a member of the tetracycline class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in prokaryotes. This guide delineates the molecular mechanism underpinning this compound's interaction with the bacterial 30S ribosomal subunit. By binding to a specific site on the 16S rRNA, this compound sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site, thereby arresting the elongation phase of translation. This document provides a comprehensive overview of this interaction, including quantitative binding data for closely related tetracyclines, detailed experimental protocols for studying these interactions, and visual representations of the key molecular pathways and experimental workflows.

Introduction